![molecular formula C19H22N4O2S B5510407 1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5510407.png)

1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

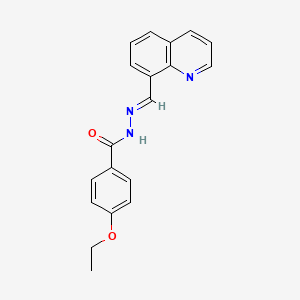

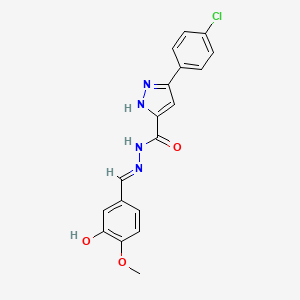

The synthesis of thiazolidinone derivatives often involves the reaction of appropriate aldehydes with thiazolidin-2,4-dione in the presence of a catalyst like piperidine. This process, known as Knoevenagel condensation, leads to various substituted thiazolidinones. For example, Mahmoud et al. (2011) detailed the synthesis of thiazolidinone derivatives via reactions involving benzylamine and piperidine, yielding imidazolidinone derivatives and thiazolidin-4-one derivatives under different conditions (Mahmoud, Madkour, El‐Bordany, & Soliman, 2011).

Molecular Structure Analysis

Molecular structure analysis often involves understanding the configuration and stereochemistry of compounds. For instance, Angelova et al. (2003) reported on the PMR spectra and structures of imidazolidin-2-ones, highlighting the presence of E,Z-isomerism and the exchange of the imino proton, which is critical for understanding the molecular structure and reactivity of such compounds (Angelova, Vasilev, Koedjikov, & Pojarlieff, 2003).

Chemical Reactions and Properties

Chemical reactions involving thiazolidinone derivatives can lead to a wide range of products depending on the reactants and conditions used. For example, the work by Patel et al. (2012) on the synthesis of s-triazine-based thiazolidinones as antimicrobial agents demonstrates the versatility of these compounds in undergoing chemical transformations to achieve desired biological activities (Patel, Patel, Kumari, & Patel, 2012).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, can be analyzed using various spectroscopic and crystallographic techniques. These properties are crucial for determining the compound's suitability for further application and formulation.

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives, including their reactivity, stability, and interaction with other molecules, are essential for their application in medicinal chemistry and other fields. Studies such as those by El-Shareif et al. (2003) on the synthesis of novel fused imidazole derivatives provide insights into the chemical behavior of these compounds under various conditions (El-Shareif, Ammar, El-Gaby, Zahran, & Khames, 2003).

Scientific Research Applications

Synthesis and Biological Evaluation

Antimicrobial Activity : The synthesis of thiazolidinone derivatives, incorporating the core structure of the compound , has been shown to exhibit significant antimicrobial activity against a range of bacteria and fungi. These derivatives demonstrate the compound's potential as a scaffold for developing new antimicrobial agents with broad-spectrum efficacy (Patel, Kumari, & Patel, 2012).

Antiproliferative Effects : Research into derivatives of the compound has also uncovered their antiproliferative effects against human leukemic cells, suggesting a possible role in the development of cancer therapeutics. This highlights the compound's versatility and potential in addressing various proliferative disorders (Sharath Kumar et al., 2014).

Process Development for Depression and Anxiety Treatment : The compound has been identified as a potential drug for treating depression and anxiety. Research has focused on optimizing the manufacturing process and controlling genotoxic impurities, emphasizing the compound's therapeutic potential beyond its antimicrobial and antiproliferative properties (Cimarosti et al., 2011).

properties

IUPAC Name |

1-[2-methyl-5-[2-(1,3-thiazol-2-yl)piperidine-1-carbonyl]phenyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-13-5-6-14(12-16(13)23-10-7-21-19(23)25)18(24)22-9-3-2-4-15(22)17-20-8-11-26-17/h5-6,8,11-12,15H,2-4,7,9-10H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYKISMWFZHDQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCCCC2C3=NC=CS3)N4CCNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)

![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)

![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)

![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5510357.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)

![3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5510371.png)

![2-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5510376.png)

![[bis(4-methylphenyl)phosphoryl]acetic acid](/img/structure/B5510391.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5510410.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5510427.png)